molecular formula C10H14BrN3O4 B12671755 4-Amino-1-(2-bromo-2-deoxy-beta-D-arabinofuranosyl)-5-methylpyrimidin-2(1H)-one CAS No. 83966-96-5

4-Amino-1-(2-bromo-2-deoxy-beta-D-arabinofuranosyl)-5-methylpyrimidin-2(1H)-one

Katalognummer: B12671755
CAS-Nummer: 83966-96-5
Molekulargewicht: 320.14 g/mol
InChI-Schlüssel: AGBJABCPGPDVFP-JVZYCSMKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-1-(2-bromo-2-deoxy-beta-D-arabinofuranosyl)-5-methylpyrimidin-2(1H)-one is a synthetic nucleoside analog This compound is structurally related to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(2-bromo-2-deoxy-beta-D-arabinofuranosyl)-5-methylpyrimidin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as a pyrimidine derivative and a brominated sugar.

    Glycosylation Reaction: The key step involves the glycosylation of the pyrimidine base with the brominated sugar under acidic or basic conditions. This reaction forms the nucleoside analog.

    Purification: The crude product is purified using techniques like column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Automated Purification Systems: Advanced purification systems are employed to efficiently separate and purify the compound from reaction by-products.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-1-(2-bromo-2-deoxy-beta-D-arabinofuranosyl)-5-methylpyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, altering its chemical structure and properties.

    Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or basic conditions, breaking the compound into its constituent sugar and base.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

    Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis employs sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of nucleoside analogs with different functional groups.

Wissenschaftliche Forschungsanwendungen

4-Amino-1-(2-bromo-2-deoxy-beta-D-arabinofuranosyl)-5-methylpyrimidin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of other nucleoside analogs and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential effects on cellular processes, including DNA replication and repair.

    Medicine: It is investigated for its potential antiviral and anticancer properties, as nucleoside analogs are known to interfere with viral replication and cancer cell proliferation.

    Industry: The compound is used in the development of new pharmaceuticals and as a tool in biochemical research.

Wirkmechanismus

The mechanism of action of 4-Amino-1-(2-bromo-2-deoxy-beta-D-arabinofuranosyl)-5-methylpyrimidin-2(1H)-one involves its incorporation into nucleic acids. Once incorporated, it can:

    Inhibit DNA Polymerase: The compound can inhibit DNA polymerase, an enzyme essential for DNA replication, leading to the termination of DNA synthesis.

    Induce DNA Damage: The presence of the bromine atom can cause structural distortions in the DNA, leading to DNA damage and cell death.

    Affect Cellular Pathways: The compound can interfere with various cellular pathways involved in DNA repair and cell cycle regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2’-Deoxy-5-iodouridine: Another nucleoside analog with an iodine atom instead of bromine.

    2’-Deoxy-5-fluorouridine: A fluorinated nucleoside analog with similar antiviral and anticancer properties.

    2’-Deoxy-5-chlorouridine: A chlorinated nucleoside analog with comparable biological activities.

Uniqueness

4-Amino-1-(2-bromo-2-deoxy-beta-D-arabinofuranosyl)-5-methylpyrimidin-2(1H)-one is unique due to the presence of the bromine atom and the arabinofuranosyl sugar moiety. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and development.

Eigenschaften

CAS-Nummer

83966-96-5

Molekularformel

C10H14BrN3O4

Molekulargewicht

320.14 g/mol

IUPAC-Name

4-amino-1-[(2R,3S,4R,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one

InChI

InChI=1S/C10H14BrN3O4/c1-4-2-14(10(17)13-8(4)12)9-6(11)7(16)5(3-15)18-9/h2,5-7,9,15-16H,3H2,1H3,(H2,12,13,17)/t5-,6+,7-,9-/m1/s1

InChI-Schlüssel

AGBJABCPGPDVFP-JVZYCSMKSA-N

Isomerische SMILES

CC1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)Br

Kanonische SMILES

CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.